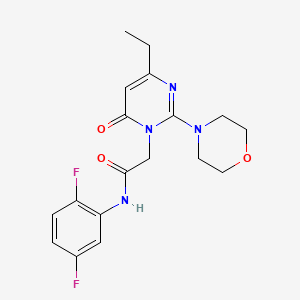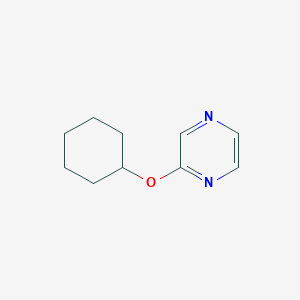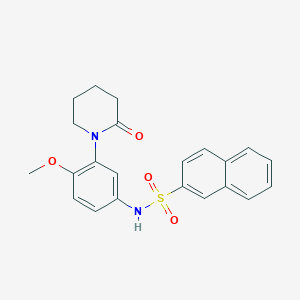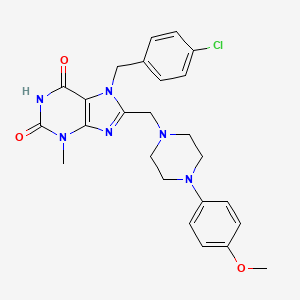
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, also known as EMBI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EMBI is a benzamide derivative with a molecular formula of C16H25NO3S and a molecular weight of 315.44 g/mol.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to the inhibition of cell growth and division, making 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been found to have low toxicity levels and does not cause significant damage to normal cells. However, studies have shown that 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has also been found to have anti-inflammatory properties and can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has several advantages for use in lab experiments. It has high purity levels and can be easily synthesized in large quantities. 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide also has low toxicity levels, making it safe for use in animal studies. However, 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research on 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide include the development of analogs with improved solubility and potency, investigation of its potential for treating other diseases, and combination with other anticancer drugs.
Méthodes De Synthèse
The synthesis of 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to produce 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-methoxy-4-methylsulfanylbutylamine to yield 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. The synthesis method has been optimized to produce high yields of 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide with purity levels suitable for scientific research.
Applications De Recherche Scientifique
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has anticancer properties and can inhibit the growth of cancer cells. 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has also been found to have antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
4-ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-13-7-5-12(6-8-13)15(17)16-11-14(18-2)9-10-20-3/h5-8,14H,4,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGGUIZBTKHFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B2827361.png)
![N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2827362.png)
![N-(2,6-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2827363.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2827365.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2827368.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2827369.png)
![3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one](/img/structure/B2827371.png)




